molecular formula C19H21Cl2N3OS B4761513 4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

Cat. No.: B4761513
M. Wt: 410.4 g/mol
InChI Key: VHKSHQJWQFRKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of 3,4-dichlorobenzyl chloride, which is then reacted with 3-(methylsulfanyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but differs in functional groups.

    3-(Methylsulfanyl)phenyl derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

4-(3,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is unique due to its combination of dichlorobenzyl and methylsulfanylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3OS/c1-26-16-4-2-3-15(12-16)22-19(25)24-9-7-23(8-10-24)13-14-5-6-17(20)18(21)11-14/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKSHQJWQFRKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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